3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide
Overview
Description
3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the thieno[2,3-b]pyridine core through a cyclization reaction, followed by functionalization to introduce the amino, methoxyphenyl, methyl, and phenyl groups. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine
- 2,4,6,7-tetrasubstituted-2-amino-4H-pyran-3-carbonitrile derivatives
- Indole derivatives with similar biological activities
Uniqueness
3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. Its thieno[2,3-b]pyridine core and the presence of both amino and carboxamide groups make it a versatile compound for various applications.
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-6-methyl-5-N-phenylthieno[2,3-b]pyridine-2,5-dicarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-12-16(22(29)27-14-6-4-3-5-7-14)17(13-8-10-15(30-2)11-9-13)18-19(24)20(21(25)28)31-23(18)26-12/h3-11H,24H2,1-2H3,(H2,25,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRSDGXQQNDOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C(SC2=N1)C(=O)N)N)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.